molecular formula C18H13NO4 B5816187 4-nitrobenzyl 1-naphthoate

4-nitrobenzyl 1-naphthoate

Cat. No.: B5816187
M. Wt: 307.3 g/mol
InChI Key: YJPGYJFIVOSJSU-UHFFFAOYSA-N
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Description

4-nitrobenzyl 1-naphthoate is an organic compound that belongs to the class of naphthoate esters It is characterized by the presence of a nitrobenzyl group attached to the 1-position of the naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 1-naphthoate can be achieved through a one-pot synthetic pathway. This involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step of acenaphthoquinone and 1,3-diketones, followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature . The alcohols play a dual role as the reaction solvent and the nucleophile, directing the reaction process toward naphthoate formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl 1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 1-naphthoic acid and 4-nitrobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are typically employed.

Major Products Formed

    Oxidation: 4-aminobenzyl 1-naphthoate.

    Substitution: Various substituted benzyl naphthoates depending on the nucleophile used.

    Hydrolysis: 1-naphthoic acid and 4-nitrobenzyl alcohol.

Scientific Research Applications

4-nitrobenzyl 1-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 1-naphthoate involves the reduction of the nitro group to an amino group, which can then participate in further chemical reactions. The nitro group acts as an electron-withdrawing group, making the benzyl position more susceptible to nucleophilic attack. This property is exploited in self-immolative systems, where the reduction of the nitro group triggers a cascade of reactions leading to the release of active compounds .

Properties

IUPAC Name

(4-nitrophenyl)methyl naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(17-7-3-5-14-4-1-2-6-16(14)17)23-12-13-8-10-15(11-9-13)19(21)22/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPGYJFIVOSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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